N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H22F2N2O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.13192007 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Cycloaddition Reactions
This compound is involved in enantioselective cycloaddition reactions, providing a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. Such processes are crucial for the asymmetric synthesis of complex molecules with potential pharmaceutical applications (Liu et al., 2013).
Fluorinated Compound Synthesis
Research on the synthesis and application of fluorinated compounds, like the Fsec-protected glycosyl donor, highlights the relevance of fluorinated analogs in enhancing the properties of pharmaceuticals. The stability and reactivity of these compounds under various conditions offer insights into designing better drug candidates with improved efficacy and pharmacokinetic profiles (Spjut et al., 2010).
Inhibition of Tumor-associated Enzymes
Compounds structurally related to N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide have been investigated as inhibitors of tumor-associated carbonic anhydrase IX. Such inhibitors are promising for developing anticancer therapies due to their potential to target the tumor microenvironment specifically, reducing tumor growth and metastasis (Ilies et al., 2003).
Development of Polymeric Materials
The synthesis of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrates the application of such compounds in creating new materials with desirable properties like high thermal stability and solubility in polar solvents. These materials have applications in high-performance polymers for various industrial uses (Hsiao & Huang, 1997).
Lewis Basic Catalysis
Research on N-formamide derivatives derived from l-piperazine-2-carboxylic acid showcases the utility of such compounds in catalysis, particularly in hydrosilylation reactions. These studies contribute to the field of asymmetric synthesis, offering efficient methodologies for producing enantiomerically enriched compounds (Wang et al., 2006).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3S/c21-18-7-3-1-5-16(18)13-23-20(25)15-9-11-24(12-10-15)28(26,27)14-17-6-2-4-8-19(17)22/h1-8,15H,9-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZBPBONACRYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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